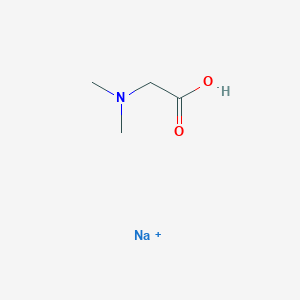

Natrium-2-(Dimethylamino)acetat

Übersicht

Beschreibung

Sodium 2-(dimethylamino)acetate is a chemical compound that features a dimethylamino group attached to an acetate moiety. While the provided papers do not directly discuss Sodium 2-(dimethylamino)acetate, they do provide insights into related compounds and their behaviors, which can be extrapolated to understand the properties and reactions of Sodium 2-(dimethylamino)acetate.

Synthesis Analysis

The synthesis of related compounds, such as N-(2-dimethylaminoethyl)acetohydroxamic acid, involves incorporating a dimethylamino group into the molecule to enhance its reactivity, particularly in catalyzing hydrolysis reactions . This suggests that the synthesis of Sodium 2-(dimethylamino)acetate could similarly involve strategic functionalization to improve its chemical properties for desired applications.

Molecular Structure Analysis

The molecular structure of compounds containing the dimethylamino group is significant in determining their reactivity. For instance, the presence of this group in N-(2-dimethylaminoethyl)acetohydroxamic acid facilitates intramolecular general base catalysis, which is a key factor in its ability to catalyze ester hydrolysis . This implies that the molecular structure of Sodium 2-(dimethylamino)acetate would also be crucial in its reactivity and potential as a catalyst.

Chemical Reactions Analysis

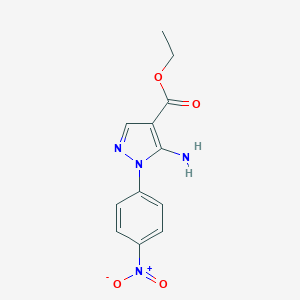

The chemical reactions of compounds with dimethylamino groups can be quite diverse. For example, the compound mentioned in the first paper acts as a catalyst for the hydrolysis of p-nitrophenyl acetate, with the dimethylamino group playing a critical role in the reaction mechanism . Additionally, the cyclization of related compounds under phase-transfer conditions indicates that the dimethylamino group can influence the course of reactions leading to complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of Sodium 2-(dimethylamino)acetate can be inferred from the behavior of structurally similar compounds. For instance, the distribution of 2-(dimethylamino)ethyl-(1-hydroxycyclopentyl)(phenyl) acetate in the organism of warm-blooded animals suggests that the compound has specific interactions with biological tissues, which could be attributed to its physical and chemical characteristics . This information can be valuable in predicting the solubility, stability, and biological interactions of Sodium 2-(dimethylamino)acetate.

Wissenschaftliche Forschungsanwendungen

Stimuli-Responsive Polymersome

Natrium-2-(Dimethylamino)acetat wird bei der Synthese von stimuli-responsiven Polymersomen aus Poly[2-(Dimethylamino)ethylmethacrylat]-b-Polystyrol verwendet . Diese Polymersome gelten als robustere Alternative zu Liposomen und können auf pH-Wert, Temperatur und andere Bedingungen reagieren . Sie werden derzeit als Medikamententrägersysteme oder als Nanoreaktoren untersucht .

Synthese von Interpenetrating Networks Nanogelen

Diese Verbindung wird bei der Synthese von interpenetrating networks Nanogelen auf Basis von Natriumalginat und 2-(Dimethylamino)ethylmethacrylat verwendet . Diese Nanogel haben potenzielle Anwendungen in den Bereichen Medizin, Biologie und Chemie .

Entzündungshemmende Wirkungen

Es wurde festgestellt, dass N,N-Dimethylglycin-Natriumsalz in verschiedenen Dermatitismodellen ausgeprägte entzündungshemmende Wirkungen zeigt . Es aktiviert menschliche epidermale Keratinozyten durch Steigerung der Proliferation, Migration und Freisetzung von Wachstumsfaktoren .

Steigerung der Blutströmung in der menschlichen Haut

Topisch angewendet, steigert N,N-Dimethylglycin-Natriumsalz die Blutströmung in der menschlichen Haut, indem es die Freisetzung von endothelialem Stickstoffmonoxid induziert . Dies macht es zu einem vielversprechenden Wirkstoff in verschiedenen hautgerichteten topischen Formulierungen zur Förderung der epidermalen Homöostase, des Schutzes, der Regeneration und der Reparatur .

Antioxidative Wirkungen

Diese Verbindung zeigt auch robuste antioxidative Wirkungen, wie in drei verschiedenen Modellen menschlicher Keratinozyten festgestellt wurde

Safety and Hazards

Wirkmechanismus

Target of Action

Sodium 2-(dimethylamino)acetate, also known as N,N-Dimethylglycine sodium salt, is a derivative of dimethylaminoethanol (DMAE) or dimethylethanolamine (DMEA) . DMAE has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia . .

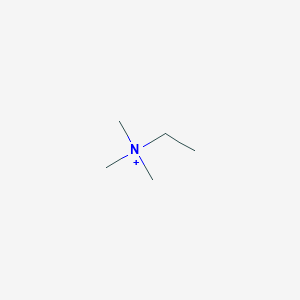

Mode of Action

It is known that dmae, a related compound, holds tertiary amine and primary alcohol groups as functional groups These functional groups may play a role in its interaction with its targets

Biochemical Pathways

It is known that acetate, a related compound, is involved in numerous metabolic functions, including energy production, lipid synthesis, and protein acetylation . Acetate is generated directly from pyruvate both by nonenzymatic chemistry involving hydrogen peroxide metal catalysis and by alternative or neomorphic activities of ketoacid dehydrogenases .

Pharmacokinetics

It is known that the bioavailability of related compounds can be influenced by various factors such as absorption, distribution, metabolism, and excretion

Result of Action

It is known that dmae, a related compound, has been used in the treatment of adhd, alzheimer’s disease, autism, and tardive dyskinesia

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sodium 2-(dimethylamino)acetate. For example, it is known that certain environmental pressures such as hypoxia and nutrient scarcity can drive the preferential uptake of acetate by certain tissues

Eigenschaften

IUPAC Name |

sodium;2-(dimethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.Na/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPBIYNLYDWLQE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018115 | |

| Record name | Sodium N,N-dimethylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18319-88-5 | |

| Record name | Sodium N,N-dimethylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium N,N-dimethylglycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What effects have been observed with N,N-Dimethylglycine sodium salt supplementation in broiler chickens?

A1: Studies have shown that dietary supplementation of N,N-Dimethylglycine sodium salt in broiler chickens can lead to several notable effects:

- Improved Growth Performance: Supplementation at specific doses (1000-1500 mg/kg) has been shown to improve average daily gain and feed conversion ratio in broiler chickens. [, ]

- Enhanced Nutrient Digestibility: Research indicates potential improvements in the apparent digestibility of dry matter, organic matter, crude protein, and α-tocopheryl-acetate. []

- Increased Digestive Enzyme Activity: Supplementation has been linked to increased activity of lipase and trypsin, enzymes crucial for fat and protein digestion, respectively. []

- Modulation of Blood Parameters: While not affecting all blood parameters, some studies observed increased blood triiodothyronine (T3) levels in younger broilers. []

- Antioxidant Effects: N,N-Dimethylglycine sodium salt appears to enhance antioxidant capacity, as evidenced by increased total antioxidant capacity (T-AOC) in the blood and liver of broilers. []

Q2: Does the type of dietary fat influence the effects of N,N-Dimethylglycine sodium salt in broilers?

A2: Interestingly, research suggests that the efficacy of N,N-Dimethylglycine sodium salt in broilers might be influenced by the type of dietary fat provided. One study found that the positive effects on production value, abdominal fat reduction, and meat yield were more pronounced when broilers were fed a diet rich in polyunsaturated fatty acids (from soy oil) compared to a diet higher in saturated and monounsaturated fatty acids (from chicken fat). []

Q3: Beyond broiler chickens, are there any other researched applications for N,N-Dimethylglycine sodium salt?

A3: While much of the provided research focuses on broiler chickens, one study explored the effects of N,N-Dimethylglycine sodium salt on human epidermal keratinocytes (skin cells) []:

Q4: What are the potential implications of the observed anti-inflammatory and antioxidant effects of N,N-Dimethylglycine sodium salt?

A4: The observed anti-inflammatory and antioxidant effects of N,N-Dimethylglycine sodium salt, particularly in the keratinocyte study [], warrant further investigation. These properties could have implications for:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B95319.png)